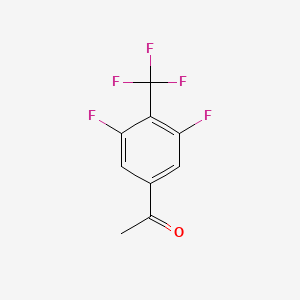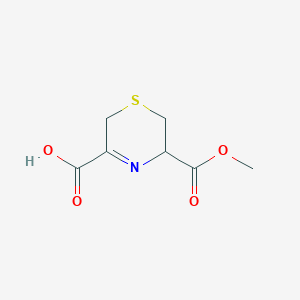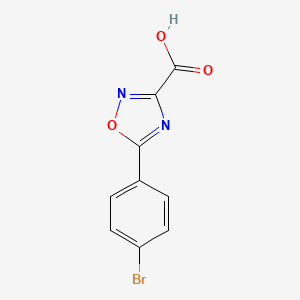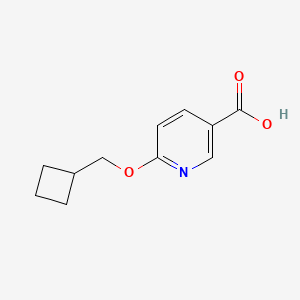
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
Overview
Description
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5F5O. It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to an acetophenone core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds .
Mode of Action
It is known to be an effective intermediate in the production of fine chemicals and specialty chemicals . The exact interaction with its targets and the resulting changes would depend on the specific chemical reactions it is involved in.
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific compounds it is used to synthesize. As an intermediate, it could potentially be involved in a variety of pathways depending on its final product .
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific reactions it is involved in and the compounds it helps to synthesize .
Biochemical Analysis
Biochemical Properties
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding interaction can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to alter enzyme activity and gene expression highlights its potential as a tool for studying biochemical processes.
Temporal Effects in Laboratory Settings
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may undergo degradation under certain conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with fluorinating agents under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,2,2-Trifluoroacetophenone
- 3,5-Difluorobenzaldehyde
- 3,5-Difluoro-4-trifluoromethylphenol
Uniqueness
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALJIWTUZNHFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679709 | |
| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189359-39-4 | |
| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)






![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)


![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)


